![molecular formula C21H16BrN5O2S2 B2758071 3-((4-溴苯基)磺酰)-N-苯乙基噻吩[2,3-e][1,2,3]噁唑[1,5-a]嘧啶-5-胺 CAS No. 892748-13-9](/img/structure/B2758071.png)

3-((4-溴苯基)磺酰)-N-苯乙基噻吩[2,3-e][1,2,3]噁唑[1,5-a]嘧啶-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

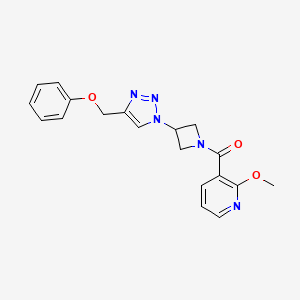

The compound is a derivative of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step processes involving reactions like cyclization and substitution .Molecular Structure Analysis

The molecular structure of similar compounds often involves complex ring structures with various functional groups attached. These can include phenyl rings, sulfonyl groups, and amine groups .Chemical Reactions Analysis

The chemical reactions involving these types of compounds can be quite complex and are often influenced by factors like temperature, solvent, and the presence of catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely. Some general properties observed in similar compounds include solid state at room temperature and solubility in common organic solvents .科学研究应用

Drug Discovery

The unique structure of 3-((4-bromophenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine makes it an interesting candidate for drug development. Researchers have explored its potential as a scaffold for designing novel pharmaceutical agents. Some key aspects include:

- Anticonvulsant Properties : Similar to other 1,2,3-triazoles, this compound may exhibit anticonvulsant activity, making it relevant for treating epilepsy and related disorders .

- Click Chemistry : The 1,2,3-triazole motif is often used in click chemistry reactions due to its straightforward synthesis and compatibility with diverse functional groups. Researchers have employed this compound in click reactions to create new chemical entities .

Supramolecular Chemistry

Supramolecular chemistry focuses on non-covalent interactions and self-assembly. This compound’s structural features contribute to its relevance in this field:

- Host-Guest Interactions : The 1,2,3-triazole core can participate in host-guest interactions, making it useful for constructing supramolecular assemblies and functional materials .

Chemical Biology

Chemical biology investigates the interactions between small molecules and biological systems. Here’s how this compound fits in:

- Bioconjugation : Researchers have explored its use in bioconjugation strategies, linking it to biomolecules (e.g., proteins, nucleic acids) for targeted drug delivery or imaging applications .

Fluorescent Imaging

Fluorescent probes play a crucial role in biological imaging. This compound’s properties make it relevant:

- Fluorescent Properties : The 1,2,3-triazole scaffold can be modified to incorporate fluorescent tags, enabling cellular imaging and tracking of specific biological processes .

Materials Science

Materials science benefits from innovative building blocks. Considerations include:

作用机制

Target of Action

The compound, also known as 10-(4-bromobenzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine, primarily targets the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the rapid and passive transport of urea across the cell membrane, playing a crucial role in the urinary concentration mechanism .

Mode of Action

This compound acts as a reversible inhibitor of UT-B . It interacts with an intracellular site on UT-B in a urea-competitive manner . This interaction inhibits the influx of urea through UT-B, thereby affecting the urinary concentration mechanism .

Biochemical Pathways

The inhibition of UT-B disrupts the urea cycle, a series of biochemical reactions that produce urea from ammonia. This disruption can lead to a decrease in the maximum urinary concentration and an increase in urination volume

Pharmacokinetics

It is soluble in dmso , suggesting that it may have good bioavailability

Result of Action

The primary result of the compound’s action is a decrease in the maximum urinary concentration and an increase in urination volume . This occurs due to the inhibition of urea transport through UT-B .

安全和危害

未来方向

属性

IUPAC Name |

10-(4-bromophenyl)sulfonyl-N-(2-phenylethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN5O2S2/c22-15-6-8-16(9-7-15)31(28,29)21-20-24-19(23-12-10-14-4-2-1-3-5-14)18-17(11-13-30-18)27(20)26-25-21/h1-9,11,13H,10,12H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRILGVQCEUUWKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-bromophenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Fluoro-3-[[1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2757990.png)

![4-isopropoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2757992.png)

![5-(2-Chloro-6-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2757994.png)

![N-(4-chlorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2757997.png)

![3-methyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2757998.png)

![3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B2758007.png)